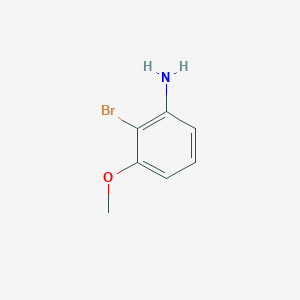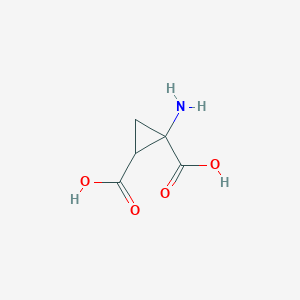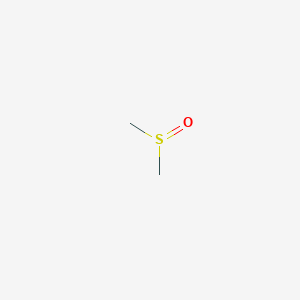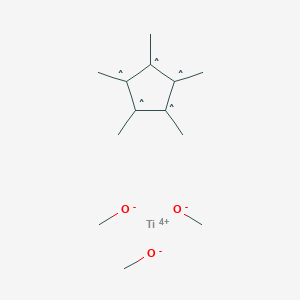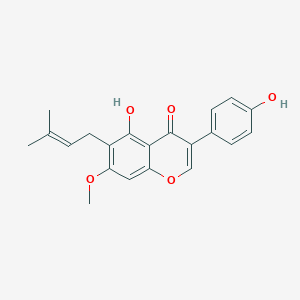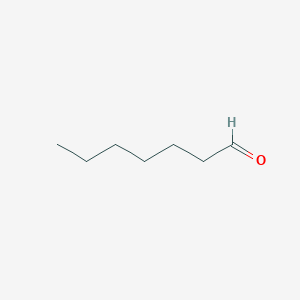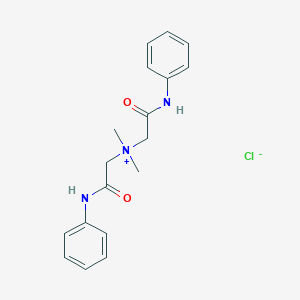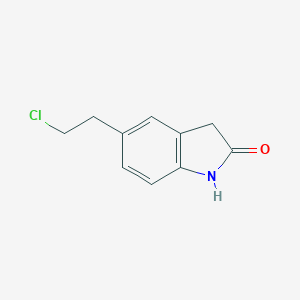
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid (DMDA-2) is a chemical compound that has attracted significant attention from researchers due to its potential applications in various fields, including medicine, agriculture, and materials science. DMDA-2 is a heterocyclic compound that contains a pyridine ring and a diazenyl group, which makes it a versatile molecule with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of cell growth and survival. In Alzheimer's disease, this compound has been shown to reduce the production of amyloid-beta, a protein that is believed to contribute to the development of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which is a mechanism that is used by the body to eliminate damaged or abnormal cells. In Alzheimer's disease, this compound has been shown to reduce inflammation and oxidative stress, which are believed to contribute to the development of the disease. In plants, this compound has been shown to inhibit the activity of enzymes that are involved in the synthesis of plant hormones, which can lead to changes in plant growth and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has several advantages for use in lab experiments, including its high purity and stability, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including its toxicity and the need for careful handling and storage. This compound also has limited solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the study of 3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid. In medicine, further research is needed to understand the mechanisms of action of this compound and its potential use in the treatment of various diseases. In agriculture, this compound could be further studied as a potential herbicide and plant growth regulator. In materials science, this compound could be used as a building block for the synthesis of novel materials with unique properties. Overall, the study of this compound has the potential to lead to significant advances in various scientific fields.
Métodos De Síntesis
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid can be synthesized using various methods, including the reaction of 2-methyl-4-pyridinecarboxylic acid with dimethylamine and sodium nitrite. Another method involves the reaction of 2-methyl-4-pyridinecarboxylic acid with nitrosyl chloride and dimethylamine. The synthesis of this compound requires careful handling of the reactants and the use of appropriate solvents and conditions to obtain a high yield.
Aplicaciones Científicas De Investigación
3-(Dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, this compound has been studied as a potential herbicide and plant growth regulator. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Número CAS |
122970-18-7 |
|---|---|
Fórmula molecular |
C9H12N4O2 |
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
3-(dimethylaminodiazenyl)-2-methylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C9H12N4O2/c1-6-8(11-12-13(2)3)7(9(14)15)4-5-10-6/h4-5H,1-3H3,(H,14,15) |
Clave InChI |
DVWLTFLJYRCZSO-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC(=C1N=NN(C)C)C(=O)O |
SMILES canónico |
CC1=NC=CC(=C1N=NN(C)C)C(=O)O |
Sinónimos |
4-Pyridinecarboxylicacid,3-(3,3-dimethyl-1-triazenyl)-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6,10,13-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B48710.png)
